molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

Cat. No. B1294896
CAS RN: 6639-87-8
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroquinoxaline is a chemical compound with the empirical formula C8H5N3O2 . It has a molecular weight of 175.14 .


Synthesis Analysis

Quinoxaline, the parent compound of 6-Nitroquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . The synthesis of quinoxaline derivatives involves the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 6-Nitroquinoxaline is represented by the SMILES string [O-]N+c1ccc2cnncc2c1 . The InChI representation is 1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H .


Chemical Reactions Analysis

Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline involves the decoration of the quinoxaline scaffold with proper functional groups .


Physical And Chemical Properties Analysis

6-Nitroquinoxaline has a molecular weight of 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Antibacterial Properties

6-Nitroquinoxaline and its derivatives have shown potential in antibacterial applications. A study by Taiwo, Obafemi, and Akinpelu (2021) synthesized 3-methyl-6-nitroquinoxaline-2-one with hydrazine moiety and found these compounds to possess promising antibacterial properties against various bacterial strains. The compounds exhibited bactericidal effects, indicating their potential use in formulating new antibacterial agents to tackle pathogen resistance (Taiwo, Obafemi, & Akinpelu, 2021).

Trichomonacidal Agents

6-Nitroquinoxaline derivatives have been evaluated for their effectiveness against the parasite Trichomonas vaginalis. A study by Ibáñez-Escribano et al. (2015) synthesized novel derivatives of 7-nitroquinoxalin-2-ones and 6-nitroquinoxaline-2,3-diones, showing moderate to high in vitro activity against the parasite, without cytotoxic effects in mammalian cells. This suggests their potential as trichomonacidal agents (Ibáñez-Escribano et al., 2015).

Applications in Textile Industry

6-Nitroquinoxaline derivatives have applications in the textile industry as well. Rangnekar and Tagdiwala (1986) synthesized 6-acetamido-2-substituted quinoxaline derivatives and evaluated them as disperse dyes and fluorescent whiteners for polyester fibers. This highlights the compound's versatility beyond medical applications (Rangnekar & Tagdiwala, 1986).

Safety And Hazards

6-Nitroquinoxaline can cause serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may involve the development of newer synthetic strategies and novel methodologies for the functionalization of the quinoxaline scaffold . The design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials could also be potential areas of future research .

properties

IUPAC Name

6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFDRWBZAALPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216616
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinoxaline

CAS RN

6639-87-8
Record name Quinoxaline, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 6-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quinoxaline-6-ylamine. To a round-bottomed flask equipped with magnetic stirring was added 4-nitro-1,2-phenylenediamine (1.0 g, 6.5 mmol, Aldrich), acetonitrile (10 mL) and glyoxal (2.2 mL, 19 mmol, 40 wt. % in water, Aldrich). The reaction mixture was allowed to stir at 50° C. for 12 h, then concentrated in vacuo to yield 1.1 g crude 6-nitro-quinoxaline. The crude product was dissolved in methanol, treated with 10% Pd/C (10 mg, Aldrich) and stirred under H2 (1 atm) at 25° C. overnight. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to provide the title product. MS (ESI, pos. ion) m/z: 146 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-nitrobenzene-1,2-diamine (15.3 g, 0.1 mol) and oxalaldehyde (40% in water, 17.4 g, 0.12 mol) in EtOH (150 mL) was stirred at reflux for 16 h. The mixture was then filtered, and the solid was collected to give 6-nitroquinoxaline as a yellow solid (17.0 g, yield 97%). ESI MS: m/z 176.0 [M+H]+.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Nitroquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Nitroquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Nitroquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Nitroquinoxaline
Reactant of Route 6
6-Nitroquinoxaline

Citations

For This Compound
372
Citations
KS Ahammed, R Pal, J Chakraborty… - Journal of medicinal …, 2019 - ACS Publications
… Here we have stated that binding of synthetic 6-nitroquinoxaline derivatives with DNA led to … to local or global DNA structural changes induced by 6-nitroquinoxaline small molecules. …
Number of citations: 11 pubs.acs.org
RM Ghalib, R Hashim, SH Mehdi, JH Goh… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title quinoxaline compound, C10H9N3O2, contains two crystallographically independent molecules (A and B). The quinoxaline ring systems are essentially …
Number of citations: 2 scripts.iucr.org
J Nasielski, C Moucheron… - Bulletin des Sociétés …, 1992 - Wiley Online Library
… 5-Chloro-6-nitroquinoxaline 2, made in six steps from 2,3-dichloronitrobenzene, reacts 1) … We now extend this work to 5chloro-6-nitroquinoxaline 2 where the chlorine atom and the nitro …
Number of citations: 8 onlinelibrary.wiley.com
A El Janati, H Еlmsеllеm, YK Rodi… - Int. J. Corros. Scale …, 2020 - researchgate.net
The use of acids, salts and alkaline materials in solutions in industrial applications cause extensive severe corrosion of metals, which prompt tremendous financial misfortunes. These …
Number of citations: 8 www.researchgate.net
H Otomasu, K Yoshida - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… This was treated with phosphoryl chloride and formed colorless needles of mp 202, which agreed with the data for 2—chloro—6—nitroquinoxaline by Horner, et 01.2) The afore—…
Number of citations: 11 www.jstage.jst.go.jp
VS Satam, RN Rajule, AR Jagtap… - Journal of …, 2010 - Wiley Online Library
… 4-Nitro-1,2-phenylenediamine 1 was condensed with glyoxal 2 in dry acetonitrile to obtain 6-nitroquinoxaline 3 in excellent yield. Reductive alkylation of 6-nitroquinoxaline with sodium …
Number of citations: 3 onlinelibrary.wiley.com
R Nasielski‐Hinkens, E Vande Vyver… - Bulletin des Sociétés …, 1986 - Wiley Online Library
… Since we needed 5-chloro-6nitroquinoxaline for a structure-reactivity study in the quinoxaline series, we hoped to make it by running a Meisenheimer reaction on a suitable N-oxide. We …
Number of citations: 11 onlinelibrary.wiley.com
JB Baek, FW Harris - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… -[4-(4′-methoxyphenoxy) phenyl]-6-nitroquinoxaline and 2-(4-fluorophenyl)-3-[4-(4′-methoxyphenoxy) phenyl]-6-nitroquinoxaline and pyridine hydrochloride (100 g). The compound …
Number of citations: 1 onlinelibrary.wiley.com
I Maeba, K Kitaori, Y Itaya, C Ito - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… Treatment of compound (1) with 1,2-diamino-4-nitrobenzene (2b) afforded two compounds, the 6-nitroquinoxaline (3c) and the 8-nitropyrrolo[1,2-a]quinoxaline (4b). Deprotection of …
Number of citations: 15 pubs.rsc.org
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.